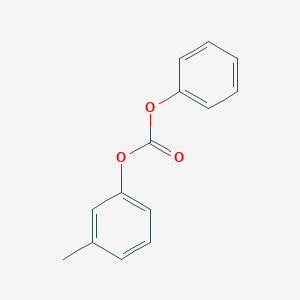

Carbonic acid, phenyl m-tolyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17146-02-0 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

(3-methylphenyl) phenyl carbonate |

InChI |

InChI=1S/C14H12O3/c1-11-6-5-9-13(10-11)17-14(15)16-12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

WIGAXRXPYDTQHP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |

Synonyms |

Carbonic acid phenyl m-tolyl ester |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Carbonic Acid Phenyl m-Tolyl Ester

This technical guide provides a rigorous analysis of Carbonic Acid Phenyl m-Tolyl Ester (Phenyl m-Tolyl Carbonate), a mixed diaryl carbonate of significant interest in polymer chemistry and organic synthesis.

Technical Guide & Whitepaper

Executive Summary

Carbonic acid phenyl m-tolyl ester (Phenyl m-tolyl carbonate) is an asymmetric diaryl carbonate serving as a critical model compound in the study of polycarbonate transesterification kinetics and as a specialized reagent in organic synthesis. Unlike symmetric carbonates (e.g., diphenyl carbonate), its asymmetry introduces unique electronic and steric properties that modulate its reactivity toward nucleophiles. This guide details its physicochemical profile, a validated stepwise synthesis protocol to avoid statistical mixtures, and its hydrolysis kinetics, providing a foundational resource for researchers in drug development and materials science.

Molecular Identity & Structural Analysis

The compound consists of a central carbonate linker bridging a phenyl ring and a m-tolyl (3-methylphenyl) ring. The meta-methyl substitution provides a subtle inductive effect (+I) and steric bulk that differentiates its reactivity from diphenyl carbonate (DPC).

| Property | Data |

| IUPAC Name | Phenyl 3-methylphenyl carbonate |

| Common Name | Phenyl m-tolyl carbonate |

| CAS Number | Not widely listed (Custom Synthesis) |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.25 g/mol |

| SMILES | Cc1cccc(Oc(=O)Oc2ccccc2)c1 |

| Structural Class | Mixed Diaryl Carbonate |

Physicochemical Profile

The following data aggregates experimental values from analogous diaryl carbonates and calculated properties derived from group contribution methods (e.g., molecular mechanics).

Table 1: Key Physicochemical Parameters

| Parameter | Value / Range | Source/Method |

| Physical State | White to off-white crystalline solid | Experimental (Analog) |

| Melting Point | 50 – 55 °C | Predicted (Lower than DPC due to asymmetry) |

| Boiling Point | ~315 °C (at 760 mmHg) | Predicted (ACD/Labs) |

| Density | 1.18 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.82 | Calculated (Consensus) |

| Solubility | Soluble in DCM, CHCl₃, Toluene, THF; Insoluble in Water | Experimental (General Carbonate) |

| Flash Point | ~145 °C | Predicted |

| Refractive Index | 1.562 | Predicted |

Expert Insight: The melting point of the mixed ester is significantly lower than that of the symmetric diphenyl carbonate (78–80 °C). This depression is due to the disruption of crystal lattice packing efficiency caused by the asymmetric m-tolyl group.

Synthesis & Purification Protocol

Direct phosgenation of a phenol/m-cresol mixture yields a statistical distribution (1:2:1) of DPC, phenyl m-tolyl carbonate, and di-m-tolyl carbonate, which is difficult to separate. The following stepwise protocol ensures high specificity for the target mixed ester.

Methodology: Chloroformate Route

-

Reagents:

-

Phenyl chloroformate (1.0 eq)

-

m-Cresol (1.0 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Dichloromethane (DCM) (Solvent)

-

-

Procedure:

-

Step 1: Dissolve m-cresol and Et₃N in anhydrous DCM under N₂ atmosphere at 0 °C.

-

Step 2: Add phenyl chloroformate dropwise over 30 minutes. The exotherm must be controlled to <5 °C to prevent side reactions.

-

Step 3: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Step 4: Quench with water. Wash the organic layer with 1M HCl (to remove amine), then sat. NaHCO₃, then brine.

-

Step 5: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc (9:1) to yield white crystals.

-

Visualization: Synthesis Pathway

Figure 1: Stepwise synthesis via chloroformate intermediate prevents statistical mixture formation.

Stability & Reactivity (Hydrolysis Kinetics)

For drug development applications (e.g., prodrug design), the stability of the carbonate linkage is paramount.

Mechanism

The hydrolysis follows a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

-

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon.

-

Tetrahedral Intermediate: Formation of a transient anionic intermediate.

-

Collapse: Elimination of the better leaving group (Phenoxide vs. m-Cresoxide).

Reactivity Comparison

-

Leaving Group Ability: Phenol (pKa ~10.0) > m-Cresol (pKa ~10.1).

-

Kinetics: Phenyl m-tolyl carbonate hydrolyzes slightly slower than diphenyl carbonate but faster than di-m-tolyl carbonate. The electron-donating methyl group on the m-tolyl ring slightly deactivates the carbonyl carbon toward nucleophilic attack.

Visualization: Hydrolysis Pathway

Figure 2: Base-catalyzed hydrolysis mechanism. Path A is kinetically favored due to the lower pKa of phenol.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

IR Spectroscopy (ATR):

-

C=O Stretch: Strong band at 1760–1770 cm⁻¹ (Characteristic of carbonates).

-

C-O Stretch: 1180–1240 cm⁻¹.

-

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.38 ppm (s, 3H): Methyl group on the m-tolyl ring.

-

δ 7.10–7.45 ppm (m, 9H): Overlapping aromatic protons. The integration ratio of Methyl:Aromatic must be exactly 3:9 (1:3).

-

-

¹³C NMR:

-

Carbonyl Carbon: ~152 ppm.

-

Methyl Carbon: ~21 ppm.

-

References

-

Synthesis of Diaryl Carbonates: Brunelle, D. J. (1982). "Preparation of diaryl carbonates." Journal of Organic Chemistry.

-

Hydrolysis Kinetics: Marlier, J. F., & O'Leary, M. H.[1] (1986). "Carbon kinetic isotope effects on the hydrolysis of aryl carbonates." Journal of the American Chemical Society.[1]

-

pKₐ Values of Phenols: Serjeant, E. P., & Dempsey, B. (1979). "Ionisation Constants of Organic Acids in Aqueous Solution." IUPAC Chemical Data Series.

- Carbonate Linker Stability:Rathbone, M. J., et al. (1996). "Systemic and oral mucosal drug delivery." Marcel Dekker.

Sources

Dipole moment and polarity of phenyl m-tolyl carbonate

An In-Depth Technical Guide to the Dipole Moment and Polarity of Phenyl m-Tolyl Carbonate

Prepared by a Senior Application Scientist

Executive Summary

Fundamental Principles of Molecular Polarity

A molecule's polarity is a consequence of the non-uniform distribution of electron density, which arises from differences in the electronegativity of its constituent atoms and its overall three-dimensional geometry.

1.1. Electronegativity and Bond Dipoles

When two atoms with different electronegativity values form a covalent bond, the shared electrons are drawn more closely to the more electronegative atom. This separation of charge creates a bond dipole , a vector quantity with both magnitude and direction. The dipole is represented by an arrow pointing from the partially positive (δ+) to the partially negative (δ−) atom. In phenyl m-tolyl carbonate, the significant electronegativity difference between carbon (≈2.55) and oxygen (≈3.44) atoms results in highly polar carbonyl (C=O) and ether (C-O) bonds.

1.2. Molecular Dipole Moment

The overall molecular dipole moment (μ) is the vector sum of all individual bond dipoles within the molecule. A molecule can have polar bonds but be nonpolar overall if its geometry is symmetrical, causing the bond dipoles to cancel each other out.[1] A classic example is carbon dioxide (O=C=O), where the two equal but opposing C=O bond dipoles result in a net molecular dipole moment of zero. Conversely, asymmetrical molecules, like water (H₂O), have a net dipole moment and are considered polar.[1] The standard unit for dipole moment is the Debye (D).

Structural Analysis of Phenyl m-Tolyl Carbonate

The polarity of phenyl m-tolyl carbonate is best understood by dissecting its molecular structure and the interplay of its functional groups.

Caption: Structure of Phenyl m-Tolyl Carbonate.

2.1. Key Polar Groups and Asymmetry

The central carbonate group (-O-(C=O)-O-) is the primary source of polarity. It contains three polar bonds:

-

One highly polar carbonyl bond (C=O).

-

Two polar ether-like single bonds (O-Caryl).

The crucial feature of phenyl m-tolyl carbonate is its asymmetry. Unlike the symmetric diphenyl carbonate ((C₆H₅O)₂CO), which has a net dipole moment of zero due to its C₂ symmetry allowing for the cancellation of bond dipoles, the phenyl m-tolyl variant lacks this symmetry.[2][3] The methyl group (-CH₃) at the meta-position of one of the phenyl rings breaks this symmetry. This methyl group also acts as a weak electron-donating group through induction, subtly altering the electron distribution in the tolyl ring compared to the unsubstituted phenyl ring.

2.2. Vector Analysis of Bond Dipoles

The molecular dipole moment is the resultant vector from the sum of individual bond moments.

-

C=O Bond : This is the most significant bond dipole, pointing from the carbon to the highly electronegative oxygen.

-

O-Caryl Bonds : Two dipoles exist here, pointing from the aryl carbons towards the ester oxygen atoms.

-

Conformation : The molecule is not planar. There is free rotation around the O-Caryl bonds, leading to various conformations. However, in all likely low-energy conformations, the vector sum of the bond dipoles will not be zero due to the inherent asymmetry.

The meta-position of the methyl group ensures that its electronic influence does not align directly with the C-O bond axis, preventing any simple cancellation. Therefore, a net molecular dipole moment is unequivocally expected for phenyl m-tolyl carbonate, rendering it a polar molecule.

Caption: Vector sum of bond dipoles in phenyl m-tolyl carbonate.

Methodologies for Dipole Moment Determination

Both experimental and computational methods can be employed to quantify the dipole moment of a molecule.

3.1. Experimental Determination: The Guggenheim Method

A widely used experimental approach involves measuring the dielectric constant (relative permittivity) and refractive index of dilute solutions of the polar solute in a non-polar solvent (e.g., benzene or cyclohexane).[4] The Guggenheim method is a streamlined variant of the Debye theory that provides high accuracy without requiring density measurements of each solution.[5][6][7]

Experimental Protocol: Guggenheim Method

-

Preparation of Solutions : Prepare a series of at least five dilute solutions of phenyl m-tolyl carbonate in a non-polar solvent (e.g., benzene) with known weight fractions.

-

Dielectric Constant Measurement : Using a high-precision dipole meter or capacitance bridge, measure the dielectric constant (ε) of the pure solvent and each solution at a constant temperature (e.g., 25 °C).[8][9]

-

Refractive Index Measurement : Using an Abbe refractometer, measure the refractive index (n) of the pure solvent and each solution at the same constant temperature.

-

Data Analysis :

-

Plot the difference in dielectric constant (Δε = ε_solution - ε_solvent) against the solute concentration. The slope at infinite dilution gives (dε/dw)₀.

-

Plot the difference in the square of the refractive index (Δn² = n²_solution - n²_solvent) against the solute concentration. The slope at infinite dilution gives (dn²/dw)₀.

-

-

Calculation : The molecular dipole moment (μ) is calculated using the Guggenheim equation: μ² = [27 * k * T / (4 * π * Nₐ * (ε₁ + 2)(n₁² + 2))] * M₂ * [(dε/dw)₀ - (dn²/dw)₀] Where:

-

k = Boltzmann constant

-

T = Absolute temperature (K)

-

Nₐ = Avogadro's number

-

ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent

-

M₂ is the molar mass of the solute

-

Caption: Experimental workflow for the Guggenheim method.

3.2. Computational Prediction: Density Functional Theory (DFT)

Quantum chemical calculations provide a powerful, predictive tool for determining molecular properties. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy for systems of this size.

Computational Protocol: DFT Calculation

-

Structure Building : Construct the 3D structure of phenyl m-tolyl carbonate using molecular modeling software.

-

Conformational Search (Optional but Recommended) : Perform a conformational search to identify the lowest energy conformer(s), as the calculated dipole moment is conformation-dependent.

-

Geometry Optimization : Perform a full geometry optimization of the lowest-energy conformer. This step is crucial as the dipole moment is highly sensitive to the molecular geometry. A common and reliable level of theory is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).

-

Property Calculation : Using the optimized geometry, perform a single-point energy calculation to compute the molecular properties, including the dipole moment. The output will provide the magnitude of the dipole moment in Debye and its vector components (μx, μy, μz).

Caption: Computational workflow for DFT-based dipole moment prediction.

Quantitative Data & Implications

While a specific value for phenyl m-tolyl carbonate is unavailable, we can use data from analogous molecules to frame our expectations.

Table 1: Electronegativity and Dipole Moments of Relevant Molecules

| Parameter | Value | Source |

|---|---|---|

| Pauling Electronegativity of Carbon | 2.55 | N/A |

| Pauling Electronegativity of Oxygen | 3.44 | N/A |

| Dipole Moment of Benzene | 0 D | [10] |

| Dipole Moment of Anisole (Methoxybenzene) | 1.35 D | [10] |

| Dipole Moment of Methyl Benzoate | 1.89 D | [10] |

| Dipole Moment of Ethylene Carbonate (cyclic) | 4.9 D | [10][11] |

| Dipole Moment of Dimethyl Carbonate (cis-trans) | ~4.5 D | [12] |

| Dipole Moment of Diphenyl Carbonate | 0 D | Inferred from symmetry[2] |

The asymmetry of phenyl m-tolyl carbonate, combined with the strong polarity of the carbonate group, suggests its dipole moment will be significant, likely falling in the range of 1.5 - 2.5 D. This value positions it as a moderately polar molecule.

Implications for Research and Development:

-

Solubility and Formulation : The moderate polarity dictates that phenyl m-tolyl carbonate will be soluble in solvents of similar polarity, such as dichloromethane, ethyl acetate, and acetone, but will have limited solubility in highly non-polar solvents like hexane or highly polar solvents like water. This is a critical consideration in drug formulation and materials processing.

-

Intermolecular Interactions : As a polar molecule, it will exhibit dipole-dipole interactions, which are stronger than the van der Waals forces found in non-polar analogues. This leads to a higher boiling point and influences its interactions with other polar molecules, including biological targets like protein binding pockets.

-

Materials Science : In polymer chemistry, incorporating polar monomers like this can affect the bulk properties of a polymer, including its dielectric constant, mechanical strength, and affinity for other materials.

-

Chromatography : Its polarity will determine its retention behavior in both normal-phase and reverse-phase chromatography, a key factor in purification and analysis.

Conclusion

Phenyl m-tolyl carbonate is unequivocally a polar molecule due to the inherent polarity of the carbonate functional group and the asymmetrical arrangement of its phenyl and m-tolyl substituents. The meta-positioned methyl group disrupts the molecular symmetry that would otherwise allow for the cancellation of bond dipoles, resulting in a permanent net molecular dipole moment. While an exact value requires direct experimental measurement or high-level computation, a reasoned estimate based on analogous structures places it in the moderately polar category. This polarity is a defining characteristic that profoundly influences its physical properties and its behavior in chemical and biological systems, making it a crucial parameter for any application in drug discovery, materials science, and chemical synthesis.

References

-

Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science, 70(1), 187-190. Available at: [Link]

-

Smith, J. W. (1950). SOME DEVELOPMENTS OF GUGGENHEIM'S SIMPLIFIED PROCEDURE FOR COMPUTING ELECTRIC DIPOLE MOMENTS. Transactions of the Faraday Society, 46, 394-399. Available at: [Link]

-

Riande, E., et al. (1994). Dipole moment of poly(thiocarbonates) with chlorophenyl or dichlorophenyl side groups. Macromolecules, 27(16), 4634–4640. Available at: [Link]

- University of Regensburg. (n.d.). Dipole moment and molar refraction.

-

IEEE. (2025). Dielectric Constant Measurement for Organic Electrolyte Based on Parallel Plate Capacitor. 2025 IEEE 8th International Electrical and Energy Conference (CIEEC). Available at: [Link]

-

UNI ScholarWorks. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science, 70(1). Available at: [Link]

-

Bär, M., et al. (2006). Structure and Dynamics of Liquid Diphenyl Carbonate Investigated by Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 110(9), 4181–4189. Available at: [Link]

-

IEEE Xplore. (2025). Dielectric Constant Measurement for Organic Electrolyte Based on Parallel Plate Capacitor. IEEE Conference Publication. Available at: [Link]

-

Self, J., Hahn, N. T., & Persson, K. A. (2023). Solvation Effects on the Dielectric Constant of 1 M LiPF6 in Ethylene Carbonate: Ethyl Methyl Carbonate 3:7. Energy Material Advances. Available at: [Link]

- University of Zurich. (2017). Dipole Moment. Practical course manual.

-

PubChem. (n.d.). Methyl phenyl carbonate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Seward, R. P., & Vieira, E. C. (1958). The Dielectric Constants of Ethylene Carbonate and of Solutions of Ethylene Carbonate in Water, Methanol, Benzene and Propylene Carbonate. The Journal of Physical Chemistry, 62(1), 127–128. Available at: [Link]

-

LibreTexts. (2020). A5: Dipole Moments. Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Aricò, F., & Tundo, P. (2025). Organic carbonates as green media: from laboratory syntheses to industrial applications. Green Chemistry. Available at: [Link]

-

Reddy, S. K., & Balasubramanian, S. (2012). Liquid dimethyl carbonate: a quantum chemical and molecular dynamics study. The Journal of Physical Chemistry B, 116(51), 14892–14902. Available at: [Link]

-

PubChem. (n.d.). Di-o-tolyl carbonate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Honeywell. (n.d.). Dipole Moment.

-

Najam Academy. (2021, December 20). Dipole Moment | Easy Trick [Video]. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Diphenyl carbonate. Retrieved January 24, 2026, from [Link]

-

Silva, L. B., & Freitas, L. C. G. (2004). Computed dipole-dipole correlations for liquid ethylene carbonate and propylene carbonate from simulations at 150 °C using the MP2/6-31G* EPS charges. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Diphenyl carbonate. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

-

Study.com. (n.d.). Using an arrow, indicate the overall direction of the dipole moment of CO32-. Retrieved January 24, 2026, from [Link]

-

Lumen Learning. (n.d.). Dipole Moments. MCC Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023, January 26). Dipole Moment, Vectors, & Electronegativity - Organic Chemistry [Video]. YouTube. Available at: [Link]

-

Thomson, G. (1939). 245. Dipole moments and molecular structure of methyl and ethyl carbonates. Journal of the Chemical Society (Resumed), 1118. Available at: [Link]

-

The Organic Chemistry Tutor. (2018, April 10). Dipole Moment, Molecular Polarity & Percent Ionic Character [Video]. YouTube. Available at: [Link]

Sources

- 1. Dipole Moments | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. Diphenyl carbonate - Wikipedia [en.wikipedia.org]

- 3. Diphenyl carbonate [webbook.nist.gov]

- 4. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 5. "Application of Guggenheim's Short Formula to the Calculation of Dipole" by Robert J. Buenker and George N. Schulte [scholarworks.uni.edu]

- 6. Some developments of Guggenheim's simplified procedure for computing electric dipole moments - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. Dielectric Constant Measurement for Organic Electrolyte Based on Parallel Plate Capacitor | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. Dielectric Constant Measurement for Organic Electrolyte Based on Parallel Plate Capacitor | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Dipole Moment [macro.lsu.edu]

- 12. Liquid dimethyl carbonate: a quantum chemical and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal decomposition profile of carbonic acid phenyl m-tolyl ester

An In-depth Technical Guide to the Thermal Decomposition Profile of Carbonic Acid Phenyl m-Tolyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and investigating the thermal decomposition profile of carbonic acid phenyl m-tolyl ester, an unsymmetrical aromatic carbonate. In the absence of extensive literature on this specific molecule, this guide synthesizes established principles from related symmetrical carbonates, such as diphenyl carbonate, and general thermal analysis methodologies. We will explore the hypothesized decomposition pathways, present detailed experimental protocols for a robust analysis, and provide illustrative data to guide researchers in their investigations. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity. This document serves as a foundational resource for scientists and professionals engaged in the study of aromatic carbonate stability, particularly in the context of drug development and materials science where thermal liability is a critical parameter.

Introduction: The Significance of Thermal Stability in Aromatic Carbonates

Aromatic carbonates are a class of compounds with diverse applications, from monomers in polymer synthesis to intermediates in the pharmaceutical industry.[1] Their thermal stability is a critical attribute that dictates their storage, handling, and processing conditions. The thermal decomposition of these molecules can lead to the generation of impurities, loss of desired product, and in some cases, the evolution of gaseous byproducts that can pose safety risks.

Carbonic acid phenyl m-tolyl ester, as an unsymmetrical aromatic carbonate, presents a unique case for study. The electronic and steric influence of the methyl group on the tolyl moiety is expected to impart distinct thermal decomposition characteristics compared to its symmetrical analogue, diphenyl carbonate. A thorough understanding of its decomposition profile—the temperatures at which it degrades, the products it forms, and the underlying reaction mechanisms—is paramount for its effective and safe utilization.

This guide will provide a robust framework for the systematic investigation of the thermal decomposition of carbonic acid phenyl m-tolyl ester, leveraging established analytical techniques and drawing parallels from the known behavior of related compounds.

Hypothesized Thermal Decomposition Pathways

Based on studies of diphenyl carbonate, the thermal degradation of aromatic carbonates can proceed through complex rearrangement and fragmentation reactions.[2] For carbonic acid phenyl m-tolyl ester, two primary competing initial rearrangement pathways are proposed, influenced by the electronic asymmetry of the molecule.

Pathway A: Rearrangement involving the Phenyl Ring

This pathway is analogous to the proposed mechanism for diphenyl carbonate, involving an initial intramolecular rearrangement to form a phenoxy benzoic acid derivative.[2]

Pathway B: Rearrangement involving the m-Tolyl Ring

The presence of the electron-donating methyl group on the tolyl ring may influence the nucleophilicity of the aromatic system, potentially favoring rearrangement involving this moiety.

The subsequent decomposition of these intermediates is likely to be complex, involving decarboxylation, fragmentation, and potential secondary reactions to yield a variety of smaller volatile and semi-volatile organic compounds, in addition to carbon dioxide.

Caption: Hypothesized decomposition cascade of carbonic acid phenyl m-tolyl ester.

Experimental Protocols for Elucidating the Thermal Decomposition Profile

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal decomposition of carbonic acid phenyl m-tolyl ester. The following experimental workflow is designed to provide a complete picture of the decomposition process, from initial thermal events to the identification of degradation products.

Caption: A comprehensive experimental workflow for thermal decomposition analysis.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and to identify evolved gaseous products.

Methodology:

-

Instrument: A coupled TGA-MS system.

-

Sample Preparation: Accurately weigh 5-10 mg of carbonic acid phenyl m-tolyl ester into an alumina crucible.

-

TGA Parameters:

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 300.

-

-

Data Analysis:

-

Correlate the weight loss steps in the TGA curve with the evolution of specific ions in the MS data.

-

Identify gaseous products based on their mass spectra (e.g., CO2 at m/z 44).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated DSC instrument.

-

Sample Preparation: Seal 3-5 mg of the sample in a hermetic aluminum pan.

-

DSC Parameters:

-

Temperature Program: Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Calculate the enthalpy of fusion (ΔHf) and the enthalpy of decomposition (ΔHd).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.

-

Pyrolysis Parameters:

-

Pyrolysis Temperature: Isothermal pyrolysis at a temperature determined from the TGA results (e.g., the temperature of maximum decomposition rate).

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Parameters:

-

GC Column: A suitable capillary column for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: A programmed temperature ramp to elute a wide range of products.

-

MS Detection: Electron ionization at 70 eV, scanning a mass range of m/z 35-500.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Illustrative Data and Interpretation

The following tables present hypothetical but realistic data that could be obtained from the experimental protocols described above.

Table 1: TGA-MS Data Summary

| Parameter | Value | Evolved Species (m/z) |

| Onset of Decomposition (Tonset) | ~ 250 °C | - |

| Temperature of Max. Decomposition Rate (Tmax) | ~ 300 °C | 44 (CO2), 94 (Phenol), 108 (Cresol) |

| Residual Mass at 600 °C | ~ 5% | - |

Table 2: DSC Data Summary

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~ 80 °C | ~ 85 °C | ~ 100 (Endothermic) |

| Decomposition | ~ 250 °C | ~ 300 °C | ~ -400 (Exothermic) |

Table 3: Potential Py-GC-MS Identified Products

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) |

| 5.2 | Phenol | 94, 66, 65 |

| 6.8 | m-Cresol | 108, 107, 79, 77 |

| 8.1 | Phenyl m-tolyl ether | 198, 107, 91, 77 |

| 9.5 | Dibenzofuran | 168, 139, 115 |

Conclusion: Towards a Comprehensive Understanding

The thermal decomposition profile of carbonic acid phenyl m-tolyl ester is a critical aspect of its chemical characterization. While direct literature is sparse, a systematic investigation using the multi-technique approach outlined in this guide will provide a comprehensive understanding of its thermal stability and degradation pathways. By combining thermogravimetric analysis, differential scanning calorimetry, and pyrolysis-gas chromatography-mass spectrometry, researchers can elucidate the decomposition mechanism, identify the resulting products, and quantify the energetics of the process. The insights gained from such studies are invaluable for the safe and effective application of this and other unsymmetrical aromatic carbonates in various scientific and industrial fields.

References

- Thermal rearrangement of diphenyl carbonate - Journal of the Chemical Society B: Physical Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j2/j29680000045]

- Mechanism and Kinetics of Thermal Decomposition of Carbonates - ResearchGate. [URL: https://www.researchgate.

- Carbonates thermal decomposition kinetics and their implications in using Rock-Eval - Vinci Technologies. [URL: https://www.vinci-technologies.

- Mechanism of Thermal Decomposition of Bisphenol C Polycarbonate: Nature of Its Fire Resistance. [URL: https://pubs.acs.org/doi/abs/10.1021/bk-2003-0837.ch012]

- Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry | Macromolecules - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ma991461a]

- Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification | Science and Technology for Energy Transition (STET). [URL: https://www.stet-journal.org/articles/stet/full_html/2021/01/stet200021/stet200021.html]

- Methods for calculating the kinetic parameters of carbonate decomposition from thermal analysis data - Artamonova - Russian Metallurgy (Metally). [URL: https://www.pleiades.online/ru/article/170640/]

- Thermal degradation of polycarbonate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) DOI:10.1039/J29680000045. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j2/j29680000045]

- Diphenyl carbonate - Wikipedia. [URL: https://en.wikipedia.

- Carbon Dioxide Utilisation for the Synthesis of Unsymmetrical Dialkyl and Cyclic Carbonates Promoted by Basic Ionic Liquids | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Highly efficient synthesis of unsymmetrical organic carbonates from alcohols and diethyl carbonate over mesoporous carbon-supported MgO catalysts | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Detection and quantification of low levels of carbonate mineral species using thermogravimetric-mass spectrometry to validate CO. [URL: https://goldschmidtabstracts.info/2012/3750.pdf]

- Light-induced synthesis of unsymmetrical organic carbonates from alcohols, methanol and CO2 under ambient conditions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34783333/]

Sources

Methodological & Application

Application of phenyl m-tolyl ester in polycarbonate synthesis

Application Note: Phenyl m-Tolyl Ester in Polycarbonate Synthesis

Executive Summary

In the synthesis of aromatic polycarbonates (PC), particularly via the melt transesterification process (non-phosgene route), the control of molecular weight and end-group functionality is critical for defining the polymer's rheological and thermal properties.

Phenyl m-tolyl ester (specifically referring to the asymmetric carbonate Phenyl m-Tolyl Carbonate or the carboxylate chain terminator Phenyl m-Toluate ) serves a pivotal role as a specialized End-Capping Agent and Transesterification Modulator . Unlike the standard Diphenyl Carbonate (DPC), this asymmetric ester introduces m-tolyl (m-cresyl) moieties at the polymer chain ends.

This guide details the application of Phenyl m-tolyl ester to:

-

Terminate Polymerization: Precisely control molecular weight (

) by capping free phenolic hydroxyl groups. -

Enhance Flow Properties: Introduce bulky, asymmetric m-tolyl end-groups that disrupt chain packing, potentially lowering melt viscosity compared to phenyl-capped PC.

-

Improve Thermal Stability: Reduce the concentration of reactive -OH end groups which are susceptible to thermal degradation and color formation.

Scientific Mechanism & Rationale

The Melt Transesterification Challenge

The melt process involves the reaction of Bisphenol A (BPA) and Diphenyl Carbonate (DPC) under high vacuum and temperature. The reaction is equilibrium-driven, requiring the removal of the byproduct (phenol) to build molecular weight.

-

The Problem: Standard DPC often leaves a fraction of uncapped phenolic -OH groups (hydroxyl end-groups). These -OH groups are thermally unstable, leading to branching (Fries rearrangement) and yellowing.

-

The Solution: Adding an activated ester like Phenyl m-tolyl ester acts as a "chain stopper."

Mechanism of Action

Phenyl m-tolyl ester functions via a transesterification mechanism where the ester bond is attacked by the terminal phenoxide anion of the growing PC chain.

-

If Phenyl m-Tolyl Carbonate (

):-

Reacts with PC-OH to form PC-O-CO-O-Tol (m-cresyl capped PC) + Phenol.

-

Advantage:[1] The m-cresyl leaving group is less volatile than phenol, allowing for differential control of reaction kinetics.

-

-

If Phenyl m-Toluate (

):-

Reacts with PC-OH to form PC-O-CO-Tol (Ester-capped PC) + Phenol.

-

Advantage:[1] Creates a Polyester-Carbonate hybrid end-cap, which is highly stable and modifies the refractive index and glass transition temperature (

).

-

Key Reaction Pathway:

Experimental Protocol

Materials & Equipment

-

Reactants:

-

Bisphenol A (BPA): High purity (>99.9%), polymerization grade.

-

Diphenyl Carbonate (DPC): Molar excess (1.02 - 1.08 eq vs BPA).

-

Phenyl m-Tolyl Ester: 1.0 - 5.0 mol% relative to BPA (depending on target

). -

Catalyst: Tetramethylammonium hydroxide (TMAH,

mol/mol BPA) + NaOH (

-

-

Apparatus:

-

Stainless steel (316L) or Nickel-alloy autoclave reactor equipped with a helical ribbon agitator.

-

High-vacuum system (< 1 mbar).

-

Heated condenser for phenol recovery.

-

Step-by-Step Synthesis Workflow

Phase 1: Oligomerization (Atmospheric Pressure)

-

Charge: Load BPA and DPC into the reactor.

-

Inerting: Purge with

(3 cycles) to remove -

Melting: Heat to 180°C . Stir at 50 rpm once melted.

-

Catalysis: Inject TMAH/NaOH catalyst solution.

-

Reaction: Hold at 180-200°C for 30-60 mins. Phenol generation begins.[2]

Phase 2: Pre-Polymerization (Low Vacuum)

-

Temp Ramp: Increase temperature to 240°C .

-

Pressure Drop: Gradually reduce pressure to 150 mbar over 30 mins.

-

Distillation: Continuously remove phenol. Conversion reaches ~50-70%.

Phase 3: End-Capping (The Critical Step)

-

Timing: When the intrinsic viscosity reaches ~0.2 dL/g (oligomer stage).

-

Addition: Introduce Phenyl m-Tolyl Ester into the melt.

-

Note: Can be added as a melt or solid if the reactor allows, or pre-mixed with DPC if kinetics allow. For precise termination, add at the late oligomer stage.

-

-

Equilibration: Stir for 10-15 mins at 240°C/150 mbar to allow the ester to distribute and react with chain ends.

Phase 4: Polycondensation (High Vacuum)

-

Temp Ramp: Increase to 280-300°C .

-

Full Vacuum: Reduce pressure to < 1 mbar .

-

Finishing: React for 60-90 mins until torque (viscosity) stabilizes.

-

Discharge: Extrude polymer strand into water bath; pelletize.

Data Analysis & Validation

Characterization Table

Compare the synthesized PC against a standard DPC-only control.

| Metric | Method | Control (DPC Only) | Test (Phenyl m-Tolyl Ester) | Interpretation |

| Mw ( g/mol ) | GPC (PS std) | 25,000 | 22,500 | Lower Mw indicates effective capping (chain termination). |

| PDI (Mw/Mn) | GPC | 2.2 | 2.0 | Narrower distribution suggests controlled termination. |

| End-Group -OH | H-NMR / FTIR | > 150 ppm | < 50 ppm | Critical Success Metric: Significant reduction in free -OH. |

| Tg (°C) | DSC | 145°C | 143°C | Slight reduction due to increased free volume of m-tolyl ends. |

| YI (Yellow Index) | Colorimeter | 2.5 | 1.2 | Improved color stability due to fewer oxidizable -OH groups. |

H-NMR Validation

To verify the incorporation of the m-tolyl end group:

-

Solvent:

. -

Target Signals:

-

BPA Methyls:

1.68 ppm (Reference). -

m-Tolyl Methyl: Look for a singlet around

2.35 ppm . -

Aromatic Protons: Distinct splitting pattern for the m-substituted ring compared to the p-substituted BPA ring.

-

-

Calculation: Integration of m-tolyl methyl vs. BPA methyl gives the Degree of Capping .

Visualization

Reaction Mechanism Pathway

The following diagram illustrates the competitive transesterification and the end-capping mechanism.

Caption: Mechanism showing the interception of the growing PC oligomer chain by Phenyl m-Tolyl Ester, resulting in a stable m-Tolyl capped polymer and phenol release.

Process Workflow Diagram

Caption: Step-by-step melt transesterification protocol highlighting the critical addition point of the Phenyl m-Tolyl Ester end-capper.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Capping Efficiency | Added too late (high viscosity). | Add ester earlier (at intrinsic viscosity ~0.15-0.20 dL/g) to ensure mixing. |

| Molecular Weight Drop | Excess end-capper added. | Reduce Phenyl m-Tolyl Ester loading (try 1-2 mol%). |

| Yellowing | Thermal degradation of uncapped -OH. | Increase catalyst efficiency or ensure vacuum is sufficient to remove phenol rapidly. |

| Haze/Opaqueness | Crystallization of end-groups.[2] | Ensure random distribution; m-tolyl is usually amorphous, but check for homopolymerization. |

References

- Process for Production of Aromatic Polycarbonate. (2000). European Patent EP0987285A1.

-

Method for End-Capping Polycarbonate Resins. (2004).[1] US Patent 6,706,846.[1] Details the use of activated carbonates and esters for end-capping efficiency.[2]

-

In-situ End-Capping Melt Prepared Aromatic Polyester with Phenyl Benzoate. (1987). US Patent 4,680,372.[2] Foundational text on using phenyl esters as chain terminators.[2]

-

Polycarbonate Synthesis via Melt Transesterification. (2025). ResearchGate. General overview of the melt process and end-group effects (Contextual grounding). [Link]

Sources

Solvent selection for the synthesis of mixed aromatic carbonates

Application Note: Solvent Selection & Process Engineering for Mixed Aromatic Carbonate Synthesis

Executive Summary & Strategic Directive

The synthesis of mixed aromatic carbonates, particularly Diphenyl Carbonate (DPC), has shifted decisively from the toxic phosgene-based route to sustainable alternatives: Transesterification (DMC + Phenol) and Oxidative Carbonylation (Phenol + CO + O2).

For researchers in drug development and polymer chemistry, "solvent selection" in this context is a misnomer. It is rarely about selecting a single inert medium; rather, it is about azeotropic engineering and reactant-solvent duality .

-

In Transesterification: The reactant (Dimethyl Carbonate) serves as the primary solvent. The critical "solvent" decision lies in selecting the Entrainer to break the methanol-DMC azeotrope and drive the equilibrium.

-

In Oxidative Carbonylation: The focus is on replacing chlorinated solvents (DCM) with renewable alternatives (2-MeTHF, Limonene) that maintain catalyst solubility without poisoning the Palladium center.

This guide details the protocols for these two primary routes, focusing on the thermodynamic and kinetic influence of the liquid phase.

Route A: Transesterification (DMC + Phenol)[1][2]

This is the preferred route for laboratory scale-up due to safety profiles. However, it is severely equilibrium-limited (

Mechanistic Solvent Strategy

The reaction proceeds via the nucleophilic attack of the phenoxide ion on the carbonyl carbon of Dimethyl Carbonate (DMC).

-

Primary Solvent: Excess Dimethyl Carbonate (DMC) .

-

Rationale: Using DMC in large excess (molar ratio DMC:Phenol > 4:1) pushes the equilibrium forward via Le Chatelier's principle. It also maintains a low dielectric constant medium which suppresses the formation of the byproduct anisole (O-methylation) favored by high polarity.

-

-

Secondary Solvent (The Entrainer):

-

The reaction produces Methanol (MeOH), which forms a binary azeotrope with DMC (approx. 70:30 DMC:MeOH). If MeOH is not removed, the reaction stalls at <5% conversion.

-

Selection Rule: The entrainer must form a lower-boiling azeotrope with MeOH than the DMC-MeOH azeotrope, or modify relative volatility to allow extractive distillation.

-

Table 1: Entrainer Selection for DMC/MeOH Separation

| Entrainer | Azeotrope Type | Boiling Point (°C) | Toxicity | Recommendation |

| Aniline | Extractive | 184 | High | Avoid (Hard to remove traces) |

| n-Heptane | Hetero-azeotrope | 98 | Low | Standard (Forms immiscible phase with MeOH) |

| MIBK | Azeotropic | 116 | Low | High Performance (Good selectivity) |

| Toluene | Azeotropic | 110 | Medium | Legacy (Effective but harder separation) |

Protocol: Reactive Distillation with Entrainer

Objective: Synthesize DPC with >40% conversion per pass using MIBK as an entrainer.

Materials:

-

Phenol (99%)

-

Dimethyl Carbonate (Anhydrous)

-

Catalyst: Titanium(IV) butoxide (

) or -

Entrainer: Methyl Isobutyl Ketone (MIBK)[2]

Step-by-Step Methodology:

-

Charge: In a 500 mL 3-neck flask equipped with a fractionating column (Vigreux or packed), add Phenol (0.5 mol) and DMC (2.0 mol).

-

Catalyst Addition: Add

(1.0 mol% relative to phenol). Note: If using heterogeneous PbO, use 2 wt%. -

Entrainer Loading: Add MIBK (10 vol% of total liquid).

-

Reflux & Strip: Heat the mixture to reflux (

). The internal temperature will stabilize around -

Azeotropic Removal: Adjust the distillation head to remove the low-boiling fraction (

). This is the MeOH/DMC/MIBK ternary azeotrope.-

Checkpoint: Monitor the refractive index of the distillate. A drop indicates MeOH removal.

-

-

Reaction Time: Continue for 6-10 hours. The removal of MeOH drives the formation of Methyl Phenyl Carbonate (MPC) and subsequently DPC.

-

Workup:

-

Cool to room temperature.

-

Rotary evaporate excess DMC and MIBK.

-

Purification: See Section 4 (Recrystallization).

-

Route B: Oxidative Carbonylation (Green Solvent Approach)

This route uses CO,

Green Solvent Selection

The solvent must solubilize the Pd(II) species and the redox cocatalyst (usually

Table 2: Green Solvent Performance for Pd-Catalyzed Carbonylation

| Solvent | Type | Yield (Relative to DCM) | Benefits |

| 2-MeTHF | Bio-Ether | 95% | Derived from corncobs; separates easily from water. |

| DMC | Carbonate | 90% | "Solvent-free" logic; product matches solvent. |

| Limonene | Terpene | 85% | Non-polar; good for specific hydrophobic substrates. |

| Anisole | Ether | 88% | High boiling point; stable to oxidation. |

Protocol: Aerobic Carbonylation in 2-MeTHF

Safety Warning: Carbon Monoxide (CO) is a silent killer. All operations must occur in a high-performance fume hood with CO detectors.

-

Reactor Setup: Use a high-pressure stainless steel autoclave (e.g., Parr reactor) with a glass liner.

-

Catalyst Cocktail:

- (2 mol%)

-

p-Benzoquinone (BQ) (10 mol% - oxidant)

-

Tetrabutylammonium bromide (TBAB) (5 mol% - surfactant/ligand).

-

Solvent: Dissolve Phenol (10 mmol) in 2-MeTHF (30 mL) . Add to the liner.

-

Pressurization:

-

Purge 3x with

. -

Charge CO to 30 bar.

-

Charge Air (or lean

) to reach total pressure 35 bar.

-

-

Reaction: Heat to

with vigorous stirring (800 rpm) for 4 hours. -

Depressurization: Cool to

. Carefully vent gases through a scrubber. -

Filtration: Filter the catalyst through a celite pad. Rinse with 2-MeTHF.[8]

Downstream Processing: Purification via Watering-Out[10]

Crude DPC from either route contains unreacted phenol and MPC. Distillation is difficult due to high boiling points (

Protocol:

-

Dissolution: Dissolve crude DPC residue in Ethanol at

(Ratio: 1g crude : 1.5 mL EtOH). -

Antisolvent Addition: Slowly add Water while stirring until the solution becomes slightly turbid (approx. 25-35 wt% water).

-

Crystallization: Cool the mixture slowly to

over 2 hours. -

Filtration: Filter the white needle-like crystals.

-

Purity Check: HPLC should show >99.5% purity. Phenol remains in the mother liquor.

Visualizing the Process Logic

The following diagrams illustrate the reaction pathways and the critical decision nodes for solvent selection.

Figure 1: Reaction Network & Azeotropic Management

Caption: Workflow for breaking the thermodynamic limit of DPC synthesis using entrainers.

Figure 2: Oxidative Carbonylation Cycle (Green Solvent Interface)

Caption: The catalytic cycle relies on the solvent's ability to keep both the Pd-complex and the organic oxidant (BQ) in solution.[3]

References

-

Synthesis of methyl phenyl carbonate by transesterification over PbO/SiO2 catalysts. ResearchGate.

-

Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. MDPI.

-

Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. ACS Publications.

-

Solvents selection of the recrystallization for purification of diphenyl carbonate. ResearchGate.

-

Design and Control of Dimethyl Carbonate−Methanol Separation via Extractive Distillation. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Disproportionation in Phenyl m-Tolyl Carbonate Reactions

Executive Technical Overview

The Core Challenge: Phenyl m-tolyl carbonate (PmTC) is a mixed (asymmetric) diaryl carbonate. Its synthesis and handling are governed by a reversible transesterification equilibrium. Unlike alkyl-aryl carbonates (e.g., methyl phenyl carbonate) where disproportionation is driven by the removal of a volatile component (DMC), PmTC disproportionation is driven purely by thermodynamics and catalysis.

In the presence of nucleophiles, Lewis acids, or thermal stress, PmTC undergoes scrambling , reverting to a statistical distribution of its symmetrical counterparts: Diphenyl Carbonate (DPC) and Di-m-tolyl Carbonate (DmTC).

The Equation of Concern:

This guide provides self-validating protocols to lock the reaction at the kinetic mixed-product stage and prevent thermodynamic equilibration.

Mechanistic Pathway & Logic

The following diagram illustrates the disproportionation pathway and the critical control points (CCPs) where intervention preserves the asymmetric species.

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. Dashed red lines indicate the unwanted equilibration driven by residual catalyst or heat.

Troubleshooting & Optimization (Q&A)

Category A: Reaction Conditions & Synthesis

Q1: I am seeing ~25% DPC and ~25% DmTC in my crude reaction mixture. Is this avoidable? A: This 1:2:1 ratio indicates your system has reached thermodynamic equilibrium . To maximize PmTC (the mixed species), you must operate under kinetic control .

-

Root Cause: You likely used a "one-pot" method where both phenols were exposed to the carbonyl source (e.g., phosgene or triphosgene) simultaneously, or the reaction ran too long/hot.

-

The Fix (Stepwise Protocol):

-

React the less sterically hindered phenol (Phenol) with phosgene/triphosgene first at low temperature (0°C) to form Phenyl Chloroformate.

-

Add the second phenol (m-Cresol) and the base catalyst slowly.

-

Validation: Monitor the disappearance of the chloroformate via IR (carbonyl shift) before raising the temperature.

-

Q2: Does the choice of base catalyst affect disproportionation? A: Yes, significantly. Strong nucleophilic bases (e.g., DMAP, Imidazole) stabilize the tetrahedral intermediate, facilitating the scrambling of the aryl groups.

-

Recommendation: Use sterically hindered, non-nucleophilic bases like Diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ in heterogeneous phase.

-

Why? These bases neutralize the HCl byproduct without forming a stable acyl-ammonium intermediate that promotes transesterification.

Category B: Workup & Purification[1]

Q3: My HPLC purity drops after rotary evaporation. What is happening? A: This is "Workup-Induced Disproportionation." Concentrating the mixture increases the concentration of reactants and catalyst, and the heat bath provides the energy for scrambling.

-

The Protocol:

-

Mandatory Quench: You must neutralize the reaction mixture before any concentration step.

-

Acid Wash: Wash the organic phase with 1N HCl or 5% H₃PO₄ to remove residual amine/base catalyst.

-

Validation: Check the pH of the aqueous layer. It must be < 3.0. If the catalyst remains, scrambling resumes in the rotovap.

-

Q4: Can I purify PmTC by distillation? A: High Risk. The boiling points of DPC (302°C), PmTC (~315°C est), and DmTC (~330°C est) are close, and the high pot temperature required will drive disproportionation rapidly.

-

Alternative: Use Fractional Crystallization .

-

Symmetrical carbonates (DPC) often pack better and crystallize first.

-

Solvent System: Hexane/Ethyl Acetate or Methanol (cold).

-

Strategy: Cool the mixture to precipitate the DPC (impurity). Filter. The filtrate will be enriched in PmTC.

-

Comparative Data: Catalyst Impact on Stability

The following table summarizes the effect of catalyst residue on the stability of mixed diaryl carbonates during thermal stress (e.g., 150°C for 1 hour).

| Catalyst Residue | Mechanism of Instability | PmTC Retention (1h @ 150°C) | Major Impurity Formed |

| None (Acid Quenched) | Thermal background only | >98% | Trace DPC/DmTC |

| Triethylamine (Et₃N) | General Base Catalysis | ~85% | Equilibrium Mix |

| DMAP | Nucleophilic Catalysis | <50% (Rapid Scrambling) | Equilibrium Mix (1:2:1) |

| Ti(OBu)₄ / Tin | Lewis Acid Activation | <40% | Equilibrium Mix |

Note: Data extrapolated from general diaryl carbonate transesterification kinetics [1, 2].

Decision Tree for Troubleshooting

Use this flow to diagnose purity issues in your current workflow.

Caption: Figure 2. Diagnostic logic for identifying the source of disproportionation.

References

-

Shaikh, A.-A. G., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976. Link

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

-

Fukuoka, S., et al. (2003). A Novel Non-Phosgene Process for the Production of Diphenyl Carbonate. Catalysis Surveys from Asia, 7, 261–272. Link

-

Bernardi, G., et al. (2023). Sustainable valorisation of renewables through dialkyl carbonates. Green Chemistry, 25, 3756. Link

Technical Support Center: Troubleshooting Hydrolysis of Phenyl m-Tolyl Ester

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phenyl m-tolyl ester applications. This guide is designed to provide in-depth, practical solutions to common issues encountered during the hydrolysis of this aryl ester. As Senior Application Scientists, we have structured this resource to not only offer procedural fixes but also to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the complete hydrolysis of phenyl m-tolyl ester?

The hydrolysis of phenyl m-tolyl ester, which is the ester formed from m-toluic acid and phenol, will yield m-toluic acid and phenol. The reaction involves the cleavage of the acyl-oxygen bond between the carbonyl carbon and the phenoxy oxygen.

Q2: What are the fundamental mechanisms for hydrolyzing phenyl m-tolyl ester?

Like other esters, phenyl m-tolyl ester can be hydrolyzed through two primary pathways: acid-catalyzed and base-catalyzed (saponification) hydrolysis.[1]

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[2][3][4] The reaction is catalyzed by a Brønsted acid (e.g., H₂SO₄, HCl), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4] To drive the reaction to completion, a large excess of water is typically required.[2][4][5][6]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction.[1][7] A stoichiometric amount of a strong base, like sodium hydroxide (NaOH), is used.[1] The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[7] The reaction is driven to completion because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[2][7] For this reason, base-catalyzed hydrolysis is often preferred for preparative purposes.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the hydrolysis of phenyl m-tolyl ester.

Problem 1: The hydrolysis reaction is slow or incomplete.

A sluggish or stalled reaction is the most frequent issue. Several factors can contribute to this, and a systematic approach is key to diagnosis.

Q: My base-catalyzed hydrolysis is not reaching completion, even after extended reaction times. What should I investigate?

A: Incomplete saponification can be traced to issues with reagents, conditions, or solubility.

-

Catalyst Concentration and Potency: Base-catalyzed hydrolysis requires a stoichiometric amount of base, and often a slight excess is used to ensure completion. Verify the concentration and purity of your base (e.g., NaOH, KOH, LiOH). Older solutions of NaOH can absorb atmospheric CO₂ to form sodium carbonate, reducing the effective hydroxide concentration. Using freshly prepared solutions is recommended. Some stubborn esters respond better to LiOH in a THF/water solvent system.[9]

-

Temperature: The rate of hydrolysis is highly temperature-dependent. If the reaction is slow at room temperature, gently heating the mixture is a standard approach. A typical starting point is 50-80 °C. However, be cautious of potential side reactions at elevated temperatures (see Problem 2).

-

Solubility and Phase Transfer: Phenyl m-tolyl ester is an organic compound with limited water solubility. If the reaction is run in a biphasic system (e.g., ester in an organic solvent with an aqueous base), the reaction rate can be limited by the interface between the two phases.

-

Steric Hindrance: While phenyl m-tolyl ester is not exceptionally hindered, steric factors can play a role. If modifications to the molecule have introduced bulky groups near the ester linkage, more forcing conditions (higher temperature, longer reaction time, stronger base) may be necessary.[8]

Q: My acid-catalyzed hydrolysis has stalled at equilibrium. How can I drive it to completion?

A: Acid-catalyzed hydrolysis is a reversible process, so reaching an equilibrium state is expected.[2][6]

-

Law of Mass Action: The most effective way to push the equilibrium toward the products is to use a large excess of one of the reactants, typically water.[2][4][6] Instead of stoichiometric water, use the dilute acid (e.g., 10% H₂SO₄) as the solvent to ensure water is present in a large excess.

-

Removal of Products: While more complex experimentally, removing one of the products (phenol or m-toluic acid) as it forms will also shift the equilibrium to the right. This is often not practical for simple batch hydrolysis.

Problem 2: I am observing unexpected side products in my reaction mixture.

The formation of byproducts can complicate purification and reduce the yield of your desired products.

Q: Under acidic conditions, my NMR/LC-MS shows an additional aromatic isomer. What could it be?

A: The most likely side reaction for a phenolic ester under strong acid conditions (especially with a Lewis acid like AlCl₃, but possible with Brønsted acids at high temperatures) is the Fries Rearrangement .[10][11]

-

Mechanism: This reaction involves the intramolecular migration of the acyl group (m-toluoyl group) from the phenolic oxygen to the aromatic ring of the phenol.[10] This results in the formation of ortho- and para-hydroxyaryl ketones.

-

Conditions Favoring Rearrangement: High temperatures and the presence of strong Lewis or Brønsted acids are key drivers.[11]

-

Mitigation Strategy: To favor hydrolysis over rearrangement, use milder conditions. Lower the reaction temperature and use the minimum effective concentration of the acid catalyst. If the Fries rearrangement is persistent, switching to a base-catalyzed hydrolysis method is the most effective solution, as this rearrangement does not occur under basic conditions.

Q: I used an alcohol as a co-solvent in my base-catalyzed hydrolysis and now have a new ester byproduct. What happened?

A: You have likely encountered transesterification .[9] The alkoxide of your solvent (e.g., ethoxide from ethanol) can act as a nucleophile, attacking the phenyl m-tolyl ester to form a new ester (e.g., ethyl m-toluate) and releasing phenoxide. To avoid this, use a non-nucleophilic, aprotic co-solvent like THF or dioxane for base-catalyzed hydrolysis.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) |

| Stoichiometry | Catalytic amount of acid | Stoichiometric amount of base |

| Reversibility | Reversible | Irreversible[1][7] |

| Key Condition | Use large excess of H₂O[2][6] | Ensure complete solubility |

| Common Side Reaction | Fries Rearrangement[10][12] | Transesterification (with alcohol solvents) |

| Workup | Neutralization of acid | Acidification to protonate carboxylate[7] |

Problem 3: I'm having difficulty monitoring the reaction's progress.

Effective reaction monitoring is crucial for determining the endpoint and preventing the formation of degradation products from prolonged exposure to harsh conditions.

Q: What are the best analytical techniques for monitoring the hydrolysis of phenyl m-tolyl ester?

A: Several techniques can be used, depending on the equipment available.

-

Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture alongside standards of your starting material (phenyl m-tolyl ester) and one of the expected products (phenol or m-toluic acid). The disappearance of the starting material spot and the appearance of the product spots indicate reaction progress. The ester will be significantly less polar than the carboxylic acid product.

-

High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative way to monitor the reaction. Develop a method that separates the starting ester from the m-toluic acid and phenol products. By integrating the peak areas, you can accurately determine the percentage conversion over time.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying both expected products and unexpected side products.[13] The components are separated by GC and identified by their mass spectra. Derivatization may be necessary for the non-volatile m-toluic acid.

-

Spectrophotometry (UV-Vis): If the starting material and products have distinct UV-Vis absorbance spectra, you can monitor the reaction by observing the change in absorbance at a specific wavelength.[14][15] For example, the formation of phenol or m-toluic acid might lead to a predictable spectral shift.

Standardized Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)

This protocol is a robust starting point for complete, irreversible hydrolysis.

-

Dissolution: Dissolve phenyl m-tolyl ester (1.0 eq) in a suitable co-solvent such as THF (e.g., 5-10 mL per gram of ester).

-

Base Addition: In a separate flask, dissolve NaOH (1.5 eq) or LiOH (1.5 eq) in water. Add the aqueous base solution to the ester solution with stirring. The mixture should become homogeneous.

-

Heating and Monitoring: Heat the reaction mixture to 60 °C under reflux. Monitor the reaction progress every hour using your chosen analytical method (e.g., TLC or HPLC).

-

Quenching and Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully acidify the mixture with cold dilute HCl (e.g., 1M) until the pH is ~2. This will protonate the m-toluate salt to form the free m-toluic acid, which may precipitate.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes). The organic layers will contain both phenol and m-toluic acid.

-

Purification: The products can be separated by further extraction (e.g., using a weak base like sodium bicarbonate to selectively extract the more acidic m-toluic acid) or by column chromatography.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis

This protocol is used when base-sensitive functional groups are present elsewhere in the molecule.

-

Reaction Setup: Combine phenyl m-tolyl ester (1.0 eq) with an excess of dilute aqueous acid (e.g., 10% v/v H₂SO₄). The acid serves as both the catalyst and the water source to drive the equilibrium.

-

Heating and Monitoring: Heat the mixture to reflux (approx. 100 °C). The reaction may be biphasic initially. Vigorous stirring is essential. Monitor the reaction until equilibrium is reached (i.e., the ratio of starting material to products remains constant).

-

Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extraction and Purification: Extract the products with an organic solvent and purify as described in the saponification protocol.

References

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Pages. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved from Wikipedia. [Link]

-

Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

-

Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry. [Link]

-

Bunton, C. A., & Fendler, J. H. (1966). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 627-631. [Link]

-

Liu, L., & Liu, J. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis, 11(15), 9431–9437. [Link]

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

-

Brainly.in. (2019, February 3). Why is ester hydrolysis slow in the beginning but becomes faster after sometimes?. [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from Organic Chemistry Portal. [Link]

-

Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

-

Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]

-

Douglas, K. T., & Williams, A. (1976). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Journal of the Chemical Society, Perkin Transactions 2, (4), 515-520. [Link]

-

Lari, A., et al. (2021). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 11(1), 209-220. [Link]

-

Quora. (2016, August 30). Why noncatalyzed hydrolysis of esters is a very slow reaction?. [Link]

-

U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

-

ScienceMadness.org. (n.d.). Fries-, Photo-Fries, and Anionic ortho-Fries Rearrangement. Retrieved from ScienceMadness.org. [Link]

-

Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 112-114. [Link]

-

University of Bath. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from University of Bath. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

-

Clark, J. (n.d.). Hydrolysing esters. Retrieved from Chemguide. [Link]

-

Daun, J. K., & DeClercq, D. R. (1994). An analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Journal of the American Oil Chemists' Society, 71(10), 1069-1072. [Link]

-

Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. [Link]

-

Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

-

Bunton, C. A., & Hendy, B. N. (1963). Tracer Studies in Ester Hydrolysis. Part XI. The Hydrolysis of Diphenylmethyl Toluene-p-sulphinate. Journal of the Chemical Society, 627-631. [Link]

-

Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from Save My Exams. [Link]

-

Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from Pearson+. [Link]

-

Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. [Link]

Sources

- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. reddit.com [reddit.com]

- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 11. Fries Rearrangement [organic-chemistry.org]

- 12. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]

Technical Support Center: Enhancing Selectivity for Mixed Esters

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing selectivity for mixed esters over symmetric byproducts. This resource is structured to offer practical, field-proven insights and troubleshooting strategies to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in synthesizing mixed esters?

A: The primary challenge arises from competitive reactivity. When attempting to synthesize a mixed ester (R¹-COO-R²) from a mixture of precursors (e.g., R¹COOH, R³COOH, and an alcohol; or a diol with two different acids), three products can form: the desired mixed ester and two symmetric byproduct esters (R¹-COO-R¹ and R³-COO-R³). If the reactants have similar reactivity, a statistical distribution of products (approximately 1:2:1 of symmetric A : mixed : symmetric B) is often obtained, leading to low yields of the target molecule and complex purification challenges.

Q2: What is the core principle behind enhancing selectivity for the mixed ester?

A: The core principle is to exploit the differences in the kinetic and thermodynamic properties of the reactants. Selectivity is achieved by creating reaction conditions that favor the formation of the mixed ester at a significantly higher rate than the symmetric byproducts. This can be accomplished by manipulating factors such as steric hindrance, electronic effects, catalyst choice, and the strategic introduction of reactants.[1][2]

Q3: What is the difference between kinetic and thermodynamic control in this context?

A:

-

Kinetic control favors the product that is formed the fastest, meaning it has the lowest activation energy.[3][4][5][6][7] This is typically achieved at lower temperatures and shorter reaction times, where the reactions are essentially irreversible.[3][6]

-

Thermodynamic control favors the most stable product. This requires reversible reaction conditions, usually at higher temperatures and longer reaction times, allowing the product mixture to equilibrate to the lowest energy state.[3][4][5][6][7]

For mixed ester synthesis, kinetic control is almost always the desired strategy, as the relative stability of the mixed versus symmetric esters is often not sufficiently different to exploit for selectivity.

Q4: How do steric and electronic effects influence selectivity?

A:

-

Steric Hindrance: Bulky groups near the reactive center of an alcohol or carboxylic acid can slow down the rate of esterification.[1][2] This effect can be leveraged to create a significant difference in reaction rates between two similar reactants. For instance, a less sterically hindered alcohol will react faster than a more hindered one.[8]

-

Electronic Effects: Electron-donating groups on an alcohol increase its nucleophilicity, potentially increasing its reaction rate. Conversely, electron-withdrawing groups on a carboxylic acid increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9] These electronic differences can be exploited to favor one reaction pathway over another.

Q5: Which analytical techniques are best for quantifying the ratio of mixed to symmetric esters?

A: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques.

-

GC-MS: Provides excellent separation of the different ester products, allowing for accurate quantification based on peak area. The mass spectrometer confirms the identity of each peak.[10][11][12][13][14]

-

¹H NMR: Can be used to quantify the product ratio by integrating unique proton signals corresponding to each ester species in the mixture. This method is non-destructive and provides a direct measure of the molar ratio.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Low yield of the desired mixed ester with a high proportion of symmetric byproducts (approaching a 1:2:1 statistical mixture).

-

Probable Cause A: Similar Reactivity of Substrates

-

Scientific Rationale: If the two different alcohols (or carboxylic acids) have comparable steric and electronic properties, their reaction rates will be nearly identical. Under standard esterification conditions, this leads to a random combination of reactants, resulting in a statistical product distribution.

-

Suggested Solution: Implement a Sequential Addition Strategy.

-

Activate the first carboxylic acid (Acid A): React Acid A with a coupling agent (e.g., DCC/DMAP) or convert it to a more reactive derivative like an acid chloride.

-

React with the first alcohol (Alcohol B): Add Alcohol B to the activated Acid A to form the first half of the ester. Ensure this reaction goes to completion.

-

Introduce the second set of reactants: Once the first reaction is complete, introduce the second alcohol and activated acid.

-

Why it works: This method avoids the simultaneous competition between reactants, allowing for controlled, stepwise formation of the desired mixed ester.

-

-

-

Probable Cause B: Reaction Conditions Favoring Equilibrium

-

Scientific Rationale: High temperatures and long reaction times can allow the reaction to reach thermodynamic equilibrium.[3][6] If the mixed and symmetric esters have similar stability, this will result in a statistical mixture, even if there are kinetic differences. Transesterification under these conditions can also scramble the ester products.

-

Suggested Solution: Shift to Kinetically Controlled Conditions.

-

Lower the reaction temperature: This will enhance the selectivity based on differences in activation energy. The reaction with the lower activation energy will be significantly favored.[3]

-